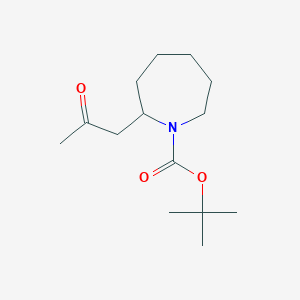

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-11(16)10-12-8-6-5-7-9-15(12)13(17)18-14(2,3)4/h12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHIPSZYECZQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132583 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-08-4 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate typically involves:

- Formation of the azepane ring or use of azepane precursors

- Protection of the azepane nitrogen with a tert-butyl carbamate (Boc) group

- Introduction of the 2-oxopropyl side chain via alkylation or acylation

These steps are often carried out under inert atmosphere conditions (argon or nitrogen) using Schlenk techniques to avoid moisture and air-sensitive reagents.

Preparation of Boc-Protected Azepane

The initial step involves the protection of azepane nitrogen by reaction with di-tert-butyl dicarbonate ((Boc)2O) in an organic solvent such as dichloromethane (DCM). This is performed at room temperature over extended periods (e.g., 72 hours) to ensure complete conversion.

- Azepane (20 mmol) is dissolved in DCM.

- (Boc)2O (20 mmol) is added.

- The mixture is stirred at room temperature for 72 hours.

- Solvent is evaporated under reduced pressure.

- The crude product, tert-butyl azepane-1-carboxylate, is obtained as a mixture of rotamers and purified by flash chromatography.

This method yields the Boc-protected azepane with near quantitative yield (up to 100%) and is well-documented in the literature.

Installation of the 2-Oxopropyl Side Chain

The 2-oxopropyl substituent is introduced by alkylation of the Boc-protected azepane with an appropriate electrophile, such as iodomethyl ketones or via enolate chemistry.

- The Boc-protected azepane is treated with a strong base such as n-butyllithium at low temperatures (-78 °C to -50 °C) to generate the corresponding carbanion.

- The electrophile, e.g., iodomethyl ketone or methyl iodide followed by oxidation, is added dropwise.

- The reaction mixture is gradually warmed to -20 °C and stirred.

- Quenching with saturated ammonium chloride solution and extraction with organic solvents follows.

- Purification by flash chromatography yields the desired 2-(2-oxopropyl) substituted azepane.

This method allows selective functionalization at the 2-position of the azepane ring, preserving the Boc protection on nitrogen.

Alternative Synthetic Routes and Catalytic Methods

Recent literature describes catalytic amination and azide-based cyclization methods to access functionalized azepane derivatives with carbamate protection.

Iron-catalyzed azide cyclization : Using iron(III) catalysts such as [FeIII(TDCPP)(IMe)2]I under argon atmosphere in toluene at elevated temperatures (150 °C) for short reaction times (0.5 h) can afford Boc-protected azepane derivatives with high yields (72-85%).

Photoredox catalysis : Iridium-based photocatalysts combined with thiols and base under blue LED irradiation enable the formation of Boc-protected azepane amines, which can be further functionalized.

These methods provide alternative pathways to the target molecule or its analogs, often with improved selectivity and milder conditions.

Reaction Conditions Summary Table

Research Findings and Notes

- The Boc protection step is robust, providing a stable carbamate suitable for subsequent functionalization.

- Low-temperature lithiation followed by electrophilic substitution is effective for introducing the oxopropyl group without compromising the Boc group.

- Iron-catalyzed azide cyclization offers a rapid and efficient route to Boc-protected azepane derivatives, useful for scale-up and diverse functional group tolerance.

- Photoredox catalysis expands the synthetic toolbox, enabling access to complex azepane scaffolds under mild conditions.

- Purification is generally achieved by flash column chromatography on silica gel, with yields ranging from moderate to excellent depending on the step and substrate.

Chemical Reactions Analysis

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is widely used in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous tert-butyl-protected heterocycles, focusing on structural features, synthetic accessibility, and applications.

Structural and Functional Group Analysis

Key Observations :

- Functional Groups: All compounds share a tert-butyl carbamate group, but substituents like 2-oxopropyl (ketone) vs. aminomethyl (amine) influence reactivity. For example, the ketone in the azepane derivative may undergo nucleophilic additions, while the aminomethyl group in the cyclopentane analog enables amidation or Schiff base formation .

Biological Activity

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered cyclic amine. The presence of the tert-butyl group and the carboxylate moiety contributes to its lipophilicity and potential interactions with biological targets. Its molecular formula is , and it has a molecular weight of approximately 241.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to participate in various biochemical interactions, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to receptors, potentially affecting signal transduction pathways that regulate cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.5 | Cell cycle arrest in G1 phase |

| HCT116 (Colon Cancer) | 4.0 | Inhibition of tubulin polymerization |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| E. coli | 15 | 25 |

| S. aureus | 18 | 20 |

| P. aeruginosa | 12 | 30 |

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

- Case Study on Anticancer Activity : In an in vivo study using xenograft models, this compound was administered at doses of 10 mg/kg and demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Research on Antimicrobial Properties : A comprehensive screening of this compound against a panel of pathogens showed that it inhibited growth effectively, particularly against Gram-positive bacteria, suggesting potential as a novel antibiotic agent.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation of a tert-butyl-protected azepane precursor with a ketone (e.g., acetone) under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is commonly used to deprotonate the azepane nitrogen, enabling nucleophilic attack on the electrophilic carbonyl group of the ketone . Optimization includes controlling stoichiometry (1:1.2 molar ratio of azepane to ketone), temperature (0–25°C), and solvent polarity (tetrahydrofuran or dimethylformamide). Monitoring by TLC or HPLC ensures intermediate formation.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Flash chromatography using silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) is standard for removing unreacted starting materials and byproducts . For higher purity (>95%), recrystallization from ethanol or acetonitrile is recommended. Advanced methods like preparative HPLC with C18 columns can resolve stereoisomers or closely related impurities .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive proof of stereochemistry and bond geometries . Complementary techniques include:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~170–210 ppm) .

- FT-IR : Peaks at ~1680–1720 cm<sup>-1</sup> for ester and ketone carbonyl groups .

Advanced Research Questions

Q. What strategies address contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from varying solvent systems, impurities, or tautomerism. To resolve these:

Q. How does the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

The tert-butyl moiety acts as a steric shield, protecting the azepane nitrogen from undesired nucleophilic attacks. This enables selective functionalization at the 2-oxopropyl group, such as:

- Reductive amination : Conversion of the ketone to an amine using NaBH4 and ammonium acetate.

- Grignard addition : Alkylation with organomagnesium reagents to form tertiary alcohols .

Q. What experimental designs are critical for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated degradation studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 5°C/min up to 300°C under nitrogen .

Q. How can hydrogen-bonding patterns in crystalline forms inform drug formulation strategies?

Graph set analysis (as per Etter’s methodology) identifies recurring hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) that stabilize crystal lattices . These patterns predict solubility and bioavailability. For example, strong O–H···N bonds may reduce dissolution rates, necessitating co-crystallization with solubilizing agents.

Q. What role does this compound play in multicomponent reactions for generating pharmacologically relevant scaffolds?

It serves as a key intermediate in Ugi or Passerini reactions, where the azepane ring’s conformational flexibility enhances drug-likeness. For example, coupling with isocyanides and carboxylic acids generates peptidomimetics with enhanced metabolic stability .

Methodological Considerations

Q. How can computational modeling predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.